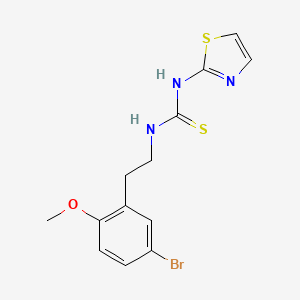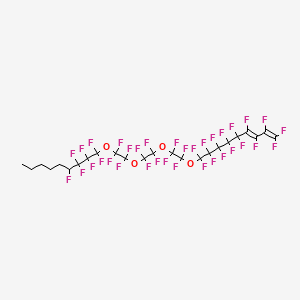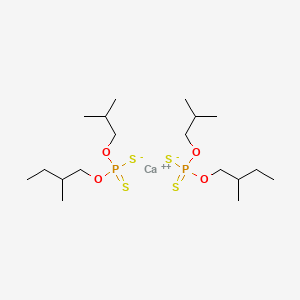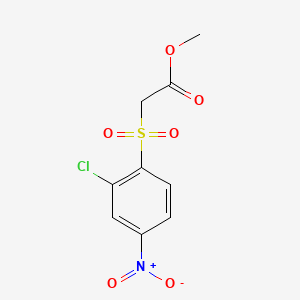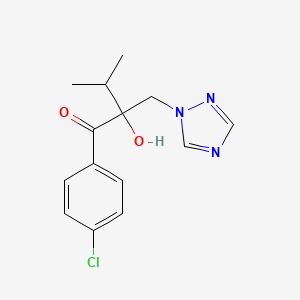
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- is a complex organic compound that belongs to the class of triazoles This compound is characterized by its unique structure, which includes a 1,2,4-triazole ring, a chlorophenyl group, and a hydroxy group
Preparation Methods
The synthesis of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the 1,2,4-triazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the chlorophenyl group: This step often involves the use of chlorobenzene derivatives and suitable catalysts.
Addition of the hydroxy and methyl groups: These groups can be introduced through various organic reactions, such as hydroxylation and methylation, under controlled conditions.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalytic systems and reaction conditions tailored to the specific requirements of large-scale production.
Chemical Reactions Analysis
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to these targets, while the hydroxy and methyl groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,4-triazol-3-ol: This compound also contains a triazole ring but lacks the chlorophenyl and hydroxy groups.
2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-1,2,4-triazole-3-thione: This compound has a similar triazole structure but includes a cyclopropyl group and a thiocarbonyl group.
The uniqueness of 1-Butanone, 1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1H-1,2,4-triazol-1-ylmethyl)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
107658-98-0 |
|---|---|
Molecular Formula |
C14H16ClN3O2 |
Molecular Weight |
293.75 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-hydroxy-3-methyl-2-(1,2,4-triazol-1-ylmethyl)butan-1-one |
InChI |
InChI=1S/C14H16ClN3O2/c1-10(2)14(20,7-18-9-16-8-17-18)13(19)11-3-5-12(15)6-4-11/h3-6,8-10,20H,7H2,1-2H3 |
InChI Key |
LXVJUXZVUZFAFR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CN1C=NC=N1)(C(=O)C2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


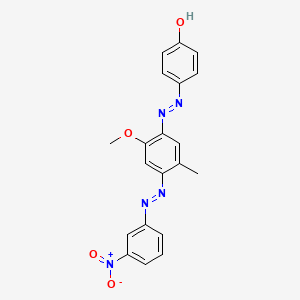

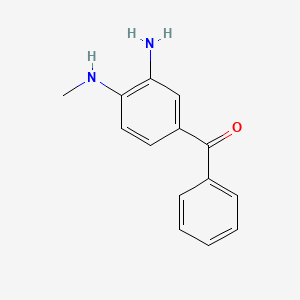

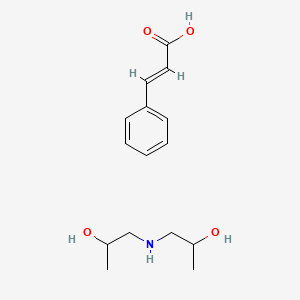

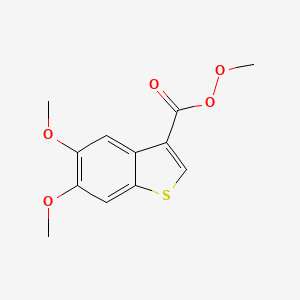
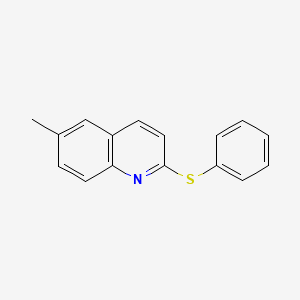

![decahydro-4b,6,6-trimethyl-8H-benzo[3,4]cyclobuta[1,2-b]pyran-8-one](/img/structure/B12670244.png)
